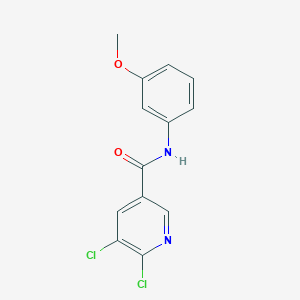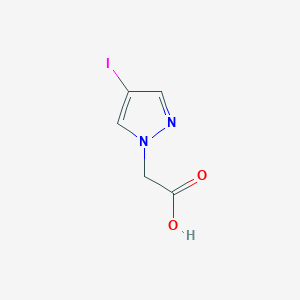
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide, also known as DMPP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DMPP is a pyridine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide modulates the activity of nAChRs by binding to the receptor and stabilizing its open state, leading to the influx of calcium ions and the release of neurotransmitters (Hurst et al., 2005). 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide also inhibits the growth of cancer cells by targeting the mitotic spindle checkpoint, leading to cell cycle arrest and apoptosis (Yang et al., 2016).
Biochemical and Physiological Effects
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has been shown to enhance cognitive function and memory retention in animal models (Hurst et al., 2005). In cancer cells, 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation (Yang et al., 2016). 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines (Kumar et al., 2019).
Advantages and Limitations for Lab Experiments
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for nAChRs and its ability to inhibit the growth of cancer cells. However, 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide research, including the development of novel nAChR modulators and anticancer agents, the optimization of 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide's pharmacokinetic properties, and the investigation of its potential applications in other fields, such as inflammation and pain. Additionally, further studies are needed to understand the molecular mechanisms underlying 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide's effects on nAChRs and cancer cells.
Conclusion
In conclusion, 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide is a pyridine derivative that has gained significant interest in scientific research due to its potential applications in various fields. 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide can be synthesized using different methods, and its mechanism of action has been studied extensively. 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for nAChRs and its ability to inhibit the growth of cancer cells. However, 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties. There are several future directions for 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide research, including the development of novel nAChR modulators and anticancer agents, the optimization of 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide's pharmacokinetic properties, and the investigation of its potential applications in other fields.
Synthesis Methods
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide can be synthesized using different methods, including the reaction of 5,6-dichloropyridine-3-carboxylic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (Xu et al., 2011). Another method involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with 3-methoxyaniline in the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand, such as triphenylphosphine (PPh3) (Zhang et al., 2012).
Scientific Research Applications
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs) and enhance cognitive function (Hurst et al., 2005). In cancer research, 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting the mitotic spindle checkpoint (Yang et al., 2016). In drug discovery, 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has been used as a lead compound to develop novel nAChR modulators and anticancer agents (Kumar et al., 2019).
properties
IUPAC Name |
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-19-10-4-2-3-9(6-10)17-13(18)8-5-11(14)12(15)16-7-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIRQGQMVVZLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2649308.png)
![1-(4-Fluorophenyl)-4-{[3-(3-fluorophenyl)isothiazol-5-yl]carbonyl}piperazine](/img/structure/B2649309.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2649310.png)
![1-[4-(Dimethylsulfamoylamino)phenyl]-3-methoxypyrrolidine](/img/structure/B2649311.png)


![1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2649317.png)
![N-[1-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2649318.png)

![N-[2-(benzylsulfamoyl)ethyl]benzamide](/img/structure/B2649321.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2649327.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2649328.png)
![4-[[Cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide](/img/structure/B2649329.png)
![2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2649331.png)